molecular formula C9H6ClF5O3S B1591412 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 865352-01-8

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1591412
CAS RN: 865352-01-8
M. Wt: 324.65 g/mol
InChI Key: DTNQLYAGRKNWMQ-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride (DFETBSC) is a compound of interest in the field of synthetic organic chemistry. It is a versatile reagent that has been used in a wide variety of synthetic transformations and applications.

Scientific Research Applications

Synthesis and Building Block Applications

  • Synthesis of Penoxsulam : A three-step synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride as a key building block for penoxsulam is described. This process includes regioselective lithiation and electrophilic substitution, leading to its formation as a crucial component in the synthesis of penoxsulam (Huang et al., 2019).

Applications in Organic Synthesis

  • Sulfonylation of Aryloxypyridines : This compound has been used in the palladium-catalyzed direct sulfonylation of 2-aryloxypyridines, facilitating the formation of ortho-sulfonylated phenols. This demonstrates its utility in creating complex organic molecules (Xu et al., 2015).
  • Formation of Sulfonated Benzoxepines : In visible light photocatalyzed reactions, it has been used for sulfonylation and cyclization of certain benzene derivatives, leading to the creation of sulfonated benzoxepines (Zhou et al., 2021).

Catalysis and Polymerization

  • Catalysis in Polymerization : Magnesium complexes incorporated with sulfonate phenoxide ligands, derived from benzenesulfonyl chloride, have been shown to be efficient catalysts for the ring-opening polymerization of various compounds, demonstrating its role in advanced materials synthesis (Chen et al., 2010).

Synthesis of Functionalized Organic Compounds

  • Formation of Phthalocyanines : Its reaction with dicyanobenzene-4-sulfonyl chloride and polyfluoro alcohols leads to the creation of 1,2-dicyano-4-polyfluoroalkoxysulfonyl benzenes, important in the synthesis of zinc and cobalt phthalocyanines (Kondratenko et al., 1999).

Electrophilic and Radical Reactions

  • In Ketone Synthesis : It's used in the ketone synthesis from carboxylic acids and aromatic hydrocarbons, showcasing its role in creating key organic intermediates (Keumi et al., 1988).
  • In Novel Cascade Cyclization : The compound plays a role in visible-light-induced radical cascade cyclization processes, emphasizing its utility in advanced organic synthesis methodologies (Wang et al., 2018).

properties

IUPAC Name

2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF5O3S/c10-19(16,17)8-5(9(13,14)15)2-1-3-6(8)18-4-7(11)12/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNQLYAGRKNWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)F)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90581555
Record name 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS RN

865352-01-8
Record name 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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